molecular formula C28H30F3N7O3 B611823 N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide CAS No. 1421227-52-2

N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide

Cat. No. B611823
M. Wt: 569.5892
InChI Key: KIKOYRNAERIVSJ-UHFFFAOYSA-N
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Description

Novel mediator of proliferation of primary retinal pigment epithelial cells
WS3 is a non-specific proliferative molecule that modulates the activity of Erb3 binding protein-1 and the IκB kinase pathway.

Scientific Research Applications

Hepatic Metabolism and Cancer Treatment

N-(6-{4-[({4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide, known as MK-0457, is an Aurora kinase inhibitor being developed for cancer treatment. It undergoes hepatic metabolism, primarily involving N-oxidation and N-demethylation, through enzymes like CYP3A4 and flavin-containing monooxygenases (FMOs). The metabolism process shows some variation across species, including humans, monkeys, dogs, and rats (Ballard, Prueksaritanont, & Tang, 2007).

Wound Healing Potential

This compound has been explored for its potential in wound healing and tissue repair. A study involving virtual screening and molecular dynamics simulations evaluated its binding efficiency with STAT3 protein, a major pathway in cell proliferation and tissue repair. It showed promising results compared to other conventional wound healers, indicating its potential role in wound and tissue injuries (Kumar, Chaaudhary, Paul, & Verma, 2022).

Anti-5-Lipoxygenase Activity

Research into novel pyrazolopyrimidines derivatives, including this compound, has shown potential as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized via various chemical reactions, have been screened for their cytotoxic and enzyme inhibition activities, providing insights into their potential therapeutic applications (Rahmouni et al., 2016).

Imaging and Diagnostic Applications

The compound's derivatives have been synthesized for use in PET imaging, particularly for imaging the IRAK4 enzyme in neuroinflammation scenarios. This application is significant for diagnosing and studying various neuroinflammatory conditions (Wang et al., 2018).

Drug Development for Histamine H4 Receptor

2-Aminopyrimidine-containing histamine H4 receptor ligands have been developed using this compound's structure. Optimizing its properties led to compounds with potential as anti-inflammatory and antinociceptive agents, suggesting its utility in developing new medications targeting the histamine H4 receptor (Altenbach et al., 2008).

NF-kappaB and AP-1 Gene Expression Inhibition

Studies have explored the structure-activity relationship of this compound's derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These findings are crucial for developing drugs with improved bioavailability and potential therapeutic applications in diseases involving these transcription factors (Palanki et al., 2000).

Leukocyte Elastase Inhibition

The compound has been synthesized in the context of developing inhibitors for human leukocyte elastase, a potential treatment for various inflammatory diseases. This synthesis involves chiral methods and enzyme resolution, contributing to the development of potent elastase inhibitors (Cvetovich et al., 1996).

VEGFR3 Inhibition for Breast Cancer Treatment

Derivatives of this compound have been identified as selective inhibitors of vascular endothelial growth factor receptor 3 (VEGFR3), showing potential as therapeutic agents for metastatic breast cancer. These derivatives significantly inhibit cancer cell proliferation and migration by targeting the VEGFR3 pathway (Li et al., 2021).

Pharmacokinetics in Glucokinase Activation

The compound's role in the pharmacokinetics of the partial glucokinase activator PF-04937319 was studied using humanized chimeric mice. This research is pivotal for understanding the drug's metabolism and disposition in humans, aiding in the development of more effective diabetes treatments (Kamimura et al., 2017).

Lipoxygenase Inhibition and Antitumor Activity

Studies on derivatives of this compound have demonstrated potential as inhibitors of 15-lipoxygenase, with applications in antitumor activities. These findings are significant for developing new cancer therapies (Asghari et al., 2016).

properties

IUPAC Name

N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKOYRNAERIVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide
Reactant of Route 2
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N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide
Reactant of Route 3
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N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide
Reactant of Route 4
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N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide
Reactant of Route 5
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N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide
Reactant of Route 6
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N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide

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